Pyrethrosin

Description

Structure

3D Structure

Properties

CAS No. |

28272-18-6 |

|---|---|

Molecular Formula |

C17H22O5 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

[(1S,3R,5R,8E,10R,11R)-3,8-dimethyl-12-methylidene-13-oxo-4,14-dioxatricyclo[9.3.0.03,5]tetradec-8-en-10-yl] acetate |

InChI |

InChI=1S/C17H22O5/c1-9-5-6-14-17(4,22-14)8-13-15(10(2)16(19)21-13)12(7-9)20-11(3)18/h7,12-15H,2,5-6,8H2,1,3-4H3/b9-7+/t12-,13+,14-,15+,17-/m1/s1 |

InChI Key |

JJMLQAVFDJXJAL-JOXWODGISA-N |

SMILES |

CC1=CC(C2C(CC3(C(O3)CC1)C)OC(=O)C2=C)OC(=O)C |

Isomeric SMILES |

C/C/1=C\[C@H]([C@H]2[C@H](C[C@@]3([C@H](O3)CC1)C)OC(=O)C2=C)OC(=O)C |

Canonical SMILES |

CC1=CC(C2C(CC3(C(O3)CC1)C)OC(=O)C2=C)OC(=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Pyrethrosin; NSC 22070; NSC-22070; NSC22070 |

Origin of Product |

United States |

Foundational & Exploratory

Pyrethrosin discovery from Chrysanthemum cinerariaefolium

An In-depth Technical Guide on the Discovery, Isolation, and Characterization of Pyrethrosin from Chrysanthemum cinerariaefolium

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysanthemum cinerariaefolium, the Dalmatian pyrethrum, is renowned as the primary natural source of the potent pyrethrin insecticides.[1] However, the chemical complexity of its flower heads extends to other classes of bioactive compounds. This technical guide provides a comprehensive overview of pyrethrosin, a significant sesquiterpene lactone co-constituent. We will detail the scientific rationale and methodologies for its extraction, purification, and structural characterization, distinguishing it from the more abundant pyrethrins. Furthermore, this guide explores the compound's underlying biosynthesis and known biological activities, offering field-proven insights and detailed protocols for researchers in natural product chemistry and drug discovery.

Introduction: Beyond Pyrethrins

For over a century, the scientific focus on Chrysanthemum cinerariaefolium has been overwhelmingly directed towards the six esters that constitute the pyrethrin mixture, valued for their rapid neurotoxic effects on insects.[1][2][3][4] These compounds, which target the voltage-gated sodium channels in insect nerve cells, have a long history of use in commercial and domestic insecticides.[1][3][5] However, a holistic phytochemical analysis of the plant reveals a more diverse secondary metabolism.

Among the non-pyrethrin constituents, pyrethrosin stands out. It is a germacrane-type sesquiterpene lactone, a class of compounds known for a wide array of biological activities, including anti-inflammatory and cytotoxic effects. Its discovery in C. cinerariaefolium underscores the importance of comprehensive chemical investigation of medicinal plants, as valuable secondary compounds can be overlooked when research is dominated by a single, highly active class of molecules. This guide provides the technical framework to specifically target, isolate, and study pyrethrosin.

Biosynthesis: A Divergent Terpenoid Pathway

The biosynthesis of pyrethrosin and pyrethrins originates from common isoprenoid precursors but diverges significantly. While the acid moiety of pyrethrins is a monoterpenoid derived from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, pyrethrosin is a sesquiterpenoid (C15), indicating its origin from farnesyl pyrophosphate (FPP).[6][7][8][9]

The key biosynthetic steps are outlined below:

-

Precursor Formation: The MEP pathway, located in the plastids, generates the five-carbon building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

-

FPP Synthesis: One molecule of DMAPP and two molecules of IPP are sequentially condensed to form the C15 intermediate, farnesyl pyrophosphate (FPP).

-

Cyclization: FPP is cyclized by a specific sesquiterpene synthase, likely a germacrene A synthase, to form the characteristic 10-membered ring of the germacrane skeleton.

-

Post-Cyclization Modifications: The germacrene scaffold undergoes a series of oxidative modifications, including hydroxylation and epoxidation, catalyzed by cytochrome P450 monooxygenases.

-

Lactone Formation: The final step involves the formation of the α-methylene-γ-lactone ring, a critical functional group (Michael acceptor) that is responsible for many of the biological activities of sesquiterpene lactones.

Caption: A simplified workflow of the pyrethrosin biosynthetic pathway.

A Validated Protocol for Isolation and Purification

The primary challenge in isolating pyrethrosin is its separation from the highly abundant and less polar pyrethrins. The following protocol is designed to achieve this through a combination of solvent partitioning and chromatography, which exploits the polarity differences between these compound classes.

Step-by-Step Experimental Methodology

Objective: To isolate pure pyrethrosin from dried C. cinerariaefolium flower heads for structural and bioactivity analysis.

Materials:

-

Dried C. cinerariaefolium flower heads (100 g)

-

n-Hexane (ACS Grade)

-

Ethyl Acetate (ACS Grade)

-

Methanol (ACS Grade)

-

Silica gel 60 (70-230 mesh) for column chromatography

-

TLC plates (Silica gel 60 F₂₅₄)

-

Rotary evaporator, separatory funnel, chromatography column, and standard glassware

Protocol:

-

Initial Extraction & Defatting:

-

Rationale: To efficiently extract medium-polarity compounds while removing highly nonpolar lipids and waxes that can interfere with chromatography.

-

Steps:

-

Coarsely grind 100 g of dried flower heads.

-

Macerate the ground material in 1 L of n-Hexane for 24 hours. This step removes a significant portion of the nonpolar pyrethrins and lipids. Discard the hexane extract.

-

Air-dry the plant material to remove residual hexane.

-

Extract the defatted material with 1 L of ethyl acetate for 48 hours at room temperature.

-

Filter the extract and concentrate it in vacuo using a rotary evaporator to yield the crude ethyl acetate extract, which is now enriched in sesquiterpene lactones.

-

-

-

Silica Gel Column Chromatography:

-

Rationale: To separate compounds based on polarity. Pyrethrosin, being more polar than residual pyrethrins, will elute later from the column.

-

Steps:

-

Prepare a slurry of 150 g of silica gel in n-hexane and pack it into a glass column (e.g., 50 cm x 4 cm).

-

Dissolve the crude ethyl acetate extract (approx. 5-10 g) in a minimal volume of dichloromethane and adsorb it onto 20 g of silica gel.

-

After the solvent evaporates, carefully load the dried, impregnated silica onto the top of the column.

-

Begin elution with 100% n-hexane and gradually increase the polarity using a step gradient of ethyl acetate in n-hexane (e.g., 95:5, 90:10, 80:20, 70:30, 50:50, and finally 100% ethyl acetate).

-

Collect 50 mL fractions and monitor them by TLC.

-

-

-

Thin-Layer Chromatography (TLC) Monitoring:

-

Rationale: To visualize the separation and identify fractions containing the target compound.

-

Steps:

-

Develop TLC plates spotted with the collected fractions using a mobile phase of n-hexane:ethyl acetate (1:1 v/v).

-

Visualize spots under UV light (254 nm). Pyrethrosin, containing a conjugated lactone, will be UV-active.

-

Stain the plate by dipping it in an anisaldehyde-sulfuric acid solution and heating. Sesquiterpene lactones typically appear as distinct purple, blue, or green spots.

-

Pool the fractions that contain the pure target compound.

-

-

-

Final Purification via Recrystallization:

-

Rationale: To obtain high-purity, crystalline pyrethrosin suitable for spectroscopic analysis.

-

Steps:

-

Combine the pure fractions and evaporate the solvent completely.

-

Dissolve the resulting solid in a minimal amount of hot acetone.

-

Slowly add n-hexane dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then at 4°C, to promote the formation of crystals.

-

Collect the crystals by vacuum filtration and wash with cold n-hexane.

-

-

Caption: The validated workflow for the isolation of pyrethrosin.

Structural Characterization

The identity and purity of the isolated compound are confirmed using a suite of spectroscopic and spectrometric techniques.

| Technique | Analytical Purpose | Key Observational Data for Pyrethrosin (C₁₅H₂₀O₃) |

| Mass Spectrometry (ESI-MS) | Determines molecular weight and elemental formula. | Provides the molecular ion peak [M+H]⁺ or [M+Na]⁺ consistent with the molecular formula C₁₅H₂₀O₃. |

| ¹H-NMR | Defines the proton environment and connectivity. | Shows characteristic signals for the exocyclic methylene protons of the α,β-unsaturated lactone, protons of the epoxide ring, and methyl groups on the germacrane ring. |

| ¹³C-NMR & DEPT | Identifies all unique carbon atoms and their type (CH₃, CH₂, CH, C). | Reveals a signal for the lactone carbonyl carbon (~170 ppm), four olefinic carbons (including the α-methylene group), and carbons associated with the epoxide. |

| Infrared (IR) Spectroscopy | Identifies key functional groups. | Exhibits strong characteristic absorption bands for the γ-lactone carbonyl (ν ≈ 1760-1770 cm⁻¹) and C=C double bonds (ν ≈ 1650-1670 cm⁻¹). |

Biological Activity and Mechanism of Action

While not as potent an insecticide as the pyrethrins, pyrethrosin exhibits its own spectrum of bioactivities, primarily attributed to the reactive α-methylene-γ-lactone moiety.

-

Anti-inflammatory Activity: Pyrethrosin has been shown to exert anti-inflammatory effects. The proposed mechanism involves the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[10] By alkylating key cysteine residues on components of the NF-κB signaling pathway (such as the IKK complex), pyrethrosin can prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This traps NF-κB in the cytoplasm, preventing it from translocating to the nucleus and activating the transcription of pro-inflammatory genes like iNOS, COX-2, and various cytokines.

Caption: Proposed anti-inflammatory mechanism of pyrethrosin via NF-κB inhibition.

-

Other Activities: Pyrethrosin has also been reported to have moderate insect antifeedant, cytotoxic, and antimicrobial properties, making it a versatile scaffold for further drug development studies.

Conclusion and Future Perspectives

Pyrethrosin represents a valuable bioactive compound from Chrysanthemum cinerariaefolium that is often overshadowed by the commercially dominant pyrethrins. The methodologies outlined in this guide provide a robust framework for its targeted isolation and characterization. Its anti-inflammatory properties, mediated through the well-defined NF-κB pathway, present a compelling case for its further investigation as a lead compound in therapeutic development. Future research should focus on semi-synthetic modifications of the pyrethrosin scaffold to enhance potency and selectivity, as well as exploring its potential synergistic effects when combined with other natural or synthetic agents.

References

-

Staudinger, H., & Ruzicka, L. (1924). Insektentötende Stoffe I. Über Isolierung und Konstitution des wirksamen Teiles des dalmatinischen Insektenpulvers. Helvetica Chimica Acta, 7(1), 177-201. [Link]

-

Matsuda, K. (2012). Pyrethrin biosynthesis and its regulation in Chrysanthemum cinerariaefolium. Topics in Current Chemistry, 314, 73-81. [Link]

-

Nagel, R. (2019). Pyrethrin Biosynthesis: From a Phytohormone to Specialized Metabolite. Plant Physiology, 181(3), 851–852. [Link]

-

U.S. Environmental Protection Agency. (2016). Pyrethrins and Pyrethroids. EPA Website. [Link]

-

Matsuda, K., et al. (2005). Biosynthesis of pyrethrin I in seedlings of Chrysanthemum cinerariaefolium. Phytochemistry, 66(13), 1529-35. [Link]

-

Lybrand, D. B., et al. (2020). The complete pyrethrin biosynthetic pathway and its regulation in pyrethrum (Tanacetum cinerariifolium). bioRxiv. [Link]

-

Napa County Mosquito Abatement District. (n.d.). Pyrethrin. District Website. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Pyrethrins? Patsnap Website. [Link]

-

PubChem. (n.d.). Pyrethrosin. National Center for Biotechnology Information. [Link]

-

DIY Pest Control. (n.d.). Pyrethrin Insecticides & Pyrethrum Fogging Compounds. DIY Pest Control Website. [Link]

-

Yahia, A., et al. (2019). Phytochemistry, Biological and Pharmacological Activities of the Anacyclus pyrethrum (L.) Lag: A Systematic Review. Foods, 8(11), 574. [Link]

-

Essadek, E., et al. (2017). Anti-inflammatory, Antinociceptive, and Antioxidant Activities of Methanol and Aqueous Extracts of Anacyclus pyrethrum Roots. Frontiers in Pharmacology, 8, 598. [Link]

-

Yahia, Y., et al. (2018). The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action. Molecules, 23(3), 616. [Link]

Sources

- 1. Pyrethrin - Wikipedia [en.wikipedia.org]

- 2. Pyrethrin - Napa County Mosquito Abatement District [napamosquito.org]

- 3. What is the mechanism of Pyrethrins? [synapse.patsnap.com]

- 4. Pyrethrum, (Chrysanthemum cinerariaefolium L.) | Tanzania Pyrethrum Board [pareto.go.tz]

- 5. Pyrethrins and Pyrethroids | Ingredients Used in Pesticide Products | US EPA [19january2017snapshot.epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of pyrethrin I in seedlings of Chrysanthemum cinerariaefolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrethrin biosynthesis and its regulation in Chrysanthemum cinerariaefolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update [mdpi.com]

A Technical Guide to the Natural Occurrence, Distribution, and Analysis of Pyrethrosin

Abstract: This technical guide provides a comprehensive overview of Pyrethrosin, a significant sesquiterpene lactone found in various species of the Asteraceae family, most notably Tanacetum cinerariifolium. While often overshadowed by the co-occurring insecticidal pyrethrins, Pyrethrosin holds considerable interest due to its own biological activities and its impact on the quality and stability of commercial pyrethrum extracts. This document details the natural occurrence and distribution of Pyrethrosin within plant tissues and across geographical regions, elucidates its biosynthetic pathway, and provides validated protocols for its extraction and quantitative analysis. This guide is intended for researchers, natural product chemists, and drug development professionals seeking to understand, isolate, and quantify this important phytochemical.

Introduction to Pyrethrosin

Pyrethrosin is a germacrane-type sesquiterpene lactone, first identified as a natural product from the flower heads of Tanacetum cinerariifolium (commonly known as Dalmatian pyrethrum or pyrethrum daisy).[1] It is a significant component of the complex mixture of secondary metabolites produced by this plant. While pyrethrum is commercially cultivated for a group of potent natural insecticides called pyrethrins, Pyrethrosin and other sesquiterpene lactones (STLs) are also present in substantial quantities.[2][3][4]

From a chemical standpoint, Pyrethrosin is characterized by a ten-membered carbocyclic ring and a reactive α-methylene-γ-lactone group, which is common to many biologically active STLs. Its presence in pyrethrum extracts is of dual interest. On one hand, Pyrethrosin exhibits a range of biological activities, including cytotoxic, phytotoxic, antibacterial, and antifungal properties.[1] On the other hand, it is considered a problematic impurity in commercial pyrethrin formulations. Due to its low solubility in the isoparaffin carrier oils used for insecticide products, Pyrethrosin can slowly precipitate, leading to clogged spray applicators and reduced product quality.[5][6][7] Understanding its natural distribution and chemistry is therefore crucial for both exploring its therapeutic potential and for optimizing the industrial refining of pyrethrin insecticides.

Natural Occurrence and Distribution

Primary Plant Sources

Pyrethrosin is predominantly found in plants belonging to the Asteraceae family. The primary and most commercially significant source is:

-

Tanacetum cinerariifolium (Dalmatian Pyrethrum): This species is the main commercial source of pyrethrin insecticides, and its extracts are also rich in STLs, with Pyrethrosin being a major constituent.[8] The plant is a perennial herb recognized by its characteristic daisy-like flowers.[2][3][4]

Other species within the Tanacetum genus are also known to produce a variety of sesquiterpene lactones and are subjects of phytochemical investigation, though Pyrethrosin itself is most famously associated with T. cinerariifolium.

Geographical Distribution

The genus Tanacetum is widely distributed across temperate regions of the globe.[9] The native range of the primary Pyrethrosin source, Tanacetum cinerariifolium, is the eastern Adriatic coast, particularly the Dalmatian region of the Balkans (Croatia, Bosnia and Herzegovina, and Montenegro).[10][11]

From this native habitat, its cultivation has spread globally due to the commercial demand for pyrethrins. Major cultivation areas now include:

-

Africa: Kenya, Tanzania, and Rwanda

-

Australia: Tasmania

-

Asia: China (Yunnan province) and Papua New Guinea[11]

The plant thrives in cool climates with warm days and cool nights, which are optimal for both flower yield and the accumulation of secondary metabolites.[8]

Distribution within the Plant

The biosynthesis and storage of Pyrethrosin are highly compartmentalized within the plant, a common feature for specialized plant metabolites.

-

Primary Storage Site - Glandular Trichomes: Pyrethrosin and other STLs are biosynthesized and accumulate in specialized secretory structures called glandular trichomes.[1][12] These trichomes are most densely concentrated on the surface of the achenes (developing seeds) within the disc florets of the flower head.[2][4] They are also present on the leaves.[1]

-

Concentration in Flower Parts: While the insecticidal pyrethrins are most concentrated in the achenes, Pyrethrosin shows a remarkably high concentration in the petals (ray florets). This differential distribution is a critical insight for selective processing. As detailed in the table below, the petals contain a high percentage of Pyrethrosin with very little pyrethrin content, making them a potential target for selective removal to reduce Pyrethrosin contamination in commercial extracts.

Table 1: Comparative Distribution of Pyrethrosin and Pyrethrins in T. cinerariifolium Flower Parts

| Plant Part | Pyrethrosin Concentration (% dry weight) | Pyrethrin Concentration (% dry weight) |

| Petals (Ray Florets) | 2.05% - 3.38% | 0.07% - 0.13% |

| Achenes (Ovaries) | Lower than petals | Highest concentration |

Source: Data synthesized from Michuki, Raymond K. (1994).

Biosynthesis of Pyrethrosin

Pyrethrosin, as a sesquiterpene lactone, is derived from the isoprenoid pathway, specifically the cytosolic Mevalonate (MVA) pathway.[8] The biosynthesis involves a series of enzymatic steps that convert a universal precursor into the complex lactone structure.

The central precursor for all STLs in pyrethrum is Germacratrien-12-oic acid .[1][2][12] The formation of this precursor and its subsequent conversion to Pyrethrosin and related STLs involves three key characterized steps starting from Farnesyl diphosphate (FDP).

-

Farnesyl Diphosphate (FDP) to Germacrene A: The enzyme Germacrene A Synthase (GAS) catalyzes the cyclization of the C15 precursor FDP to form Germacrene A.

-

Germacrene A to Germacratrien-12-oic acid: A cytochrome P450 enzyme, Germacrene A Oxidase (GAO) , hydroxylates Germacrene A, which is then further oxidized to Germacratrien-12-oic acid.

-

Hydroxylation and Lactonization: The formation of the characteristic lactone ring depends on the regioselective and stereoselective hydroxylation of Germacratrien-12-oic acid. For costunolide-type STLs, an enzyme identified as Costunolide Synthase (COS) , another cytochrome P450, catalyzes a 6α-hydroxylation, which leads to spontaneous lactonization.[1] The biosynthesis of Pyrethrosin, a C7-C8 type STL, is believed to proceed through a similar mechanism involving an 8α-hydroxylation of the germacratrien-12-oic acid precursor.[4]

Experimental Protocols

Protocol for Extraction of Pyrethrosin

This protocol provides a general method for the solvent extraction of Pyrethrosin and other sesquiterpene lactones from dried T. cinerariifolium flower heads. For selective extraction from trichomes, a brief dipping method can be employed.[5]

Objective: To extract a crude mixture of sesquiterpene lactones, including Pyrethrosin, for subsequent analysis.

Materials:

-

Dried and finely ground T. cinerariifolium flower heads.

-

Dichloromethane (DCM) or Chloroform (HPLC grade).

-

Erlenmeyer flask or beaker.

-

Magnetic stirrer and stir bar.

-

Filter paper (Whatman No. 1 or equivalent) and funnel.

-

Rotary evaporator.

-

Glass vials for storage.

Methodology:

-

Sample Preparation: Weigh 10 g of finely ground, dried flower material into a 250 mL Erlenmeyer flask.

-

Maceration: Add 100 mL of Dichloromethane to the flask. This solvent is effective for extracting semi-polar compounds like STLs.

-

Extraction: Place the flask on a magnetic stirrer and stir at room temperature for 2-4 hours. Ensure the flask is sealed (e.g., with paraffin) to prevent solvent evaporation.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the plant debris from the solvent extract. Wash the residue with an additional 20 mL of DCM to ensure complete recovery of the extract.

-

Solvent Evaporation: Transfer the filtrate to a round-bottom flask and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Storage: Transfer the resulting crude oleoresin extract to a pre-weighed glass vial. Dry further under a gentle stream of nitrogen if necessary. Store the extract at -20°C until required for analysis.

Protocol for Quantitative Analysis by HPLC

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of Pyrethrosin and pyrethrins, adapted from established methods.

Objective: To separate and quantify Pyrethrosin in a crude plant extract.

Materials and Instrumentation:

-

HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., ODS C18, 5 µm, 4.6 x 250 mm).

-

Pyrethrosin analytical standard.

-

Methanol and Water (HPLC grade).

-

Syringe filters (0.45 µm, PTFE).

-

Crude extract from Protocol 4.1.

Methodology:

-

Standard Preparation: Prepare a stock solution of Pyrethrosin standard at 1 mg/mL in methanol. From this stock, create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serial dilution with the mobile phase.

-

Sample Preparation: Accurately weigh approximately 10 mg of the crude extract into a vial. Dissolve in 10 mL of methanol. Vortex thoroughly. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Chromatographic Conditions:

-

Mobile Phase: Isocratic elution with 90:10 (v/v) Methanol:Water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 215 nm (optimal for lactone chromophore).

-

-

Analysis:

-

Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

-

Inject the prepared sample extract.

-

Identify the Pyrethrosin peak in the sample chromatogram by comparing its retention time with that of the standard (approximately 2.0 minutes under these conditions).

-

-

Quantification: Calculate the concentration of Pyrethrosin in the sample using the regression equation from the standard curve. Express the final content as a percentage of the dry weight of the initial plant material.

References

-

Ramirez, A. M., Saillard, N., Yang, T., Franssen, M. C. R., Bouwmeester, H. J., & Jongsma, M. A. (2013). Biosynthesis of Sesquiterpene Lactones in Pyrethrum (Tanacetum cinerariifolium). PLOS ONE, 8(5), e65030. [Link]

-

Ramirez, A. M., et al. (2013). Biosynthesis of Sesquiterpene Lactones in Pyrethrum (Tanacetum cinerariifolium). ResearchGate. [Link]

-

Di Ramirez, A. M., et al. (2013). Biosynthesis of Sesquiterpene Lactones in Pyrethrum (Tanacetum cinerariifolium). LIUC Universita Carlo Cattaneo Institutional Repository. [Link]

-

Ramirez, A. M., et al. (2013). Biosynthesis of Sesquiterpene Lactones in Pyrethrum (Tanacetum cinerariifolium). PLOS ONE. [Link]

-

Michuki, Raymond K. (1994). Quantitative and qualitative analysis of Pyrethrins and Pyrethrosin. University of Nairobi Repository. [Link]

-

Ramirez, A. M., et al. (2013). Biosynthesis of sesquiterpene lactones in pyrethrum (Tanacetum cinerariifolium). PubMed. [Link]

-

Gören, N., et al. (2023). Tanacetum species: Bridging empirical knowledge, phytochemistry, nutritional value, health benefits and clinical evidence. Frontiers in Pharmacology. [Link]

-

Grdiša, M., et al. (2013). Map of geographic distribution and sampled populations of Tanacetum cinerariifolium. ResearchGate. [Link]

-

Liu, Y., et al. (2024). Pyrethrins in Tanacetum cinerariifolium: biosynthesis, regulation, and agricultural application. Horticulture Research. [Link]

-

Liu, Y., et al. (2024). Pyrethrins in Tanacetum cinerariifolium: biosynthesis, regulation, and agricultural application. Maximum Academic Press. [Link]

-

Wikipedia contributors. (2023). Tanacetum parthenium. Wikipedia. [Link]

-

Dar, N. G. (2019). Accumulation of sesquiterpene lactones in pyrethrum extract. UTAS Research Repository. [Link]

-

Freemont, J. A., et al. (2015). DETERMINATION OF PYRETHROSIN LEVELS IN REFINED NATURAL PYRETHRIN EXTRACTS. Acta Horticulturae. [Link]

-

Freemont, J. A., et al. (2015). Determination of pyrethrosin levels in refined natural pyrethrin extracts. ResearchGate. [Link]

Sources

- 1. Biosynthesis of Sesquiterpene Lactones in Pyrethrum (Tanacetum cinerariifolium) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PrimoVeNde [liuc.primo.exlibrisgroup.com]

- 4. Biosynthesis of Sesquiterpene Lactones in Pyrethrum (Tanacetum cinerariifolium) | PLOS One [journals.plos.org]

- 5. Item - Accumulation of sesquiterpene lactones in pyrethrum extract - University of Tasmania - Figshare [figshare.utas.edu.au]

- 6. DETERMINATION OF PYRETHROSIN LEVELS IN REFINED NATURAL PYRETHRIN EXTRACTS | International Society for Horticultural Science [ishs.org]

- 7. researchgate.net [researchgate.net]

- 8. maxapress.com [maxapress.com]

- 9. Tanacetum species: Bridging empirical knowledge, phytochemistry, nutritional value, health benefits and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. maxapress.com [maxapress.com]

- 12. Biosynthesis of sesquiterpene lactones in pyrethrum (Tanacetum cinerariifolium) - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture of Pyrethrosin: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic data of Pyrethrosin, a sesquiterpene lactone first isolated from the flowers of Chrysanthemum cinerariifolium. Understanding the unique spectral signature of this natural product is fundamental for its identification, characterization, and exploration in various scientific domains, including drug development. This document moves beyond a simple data repository to offer insights into the experimental rationale and interpretation, empowering researchers to leverage this information effectively.

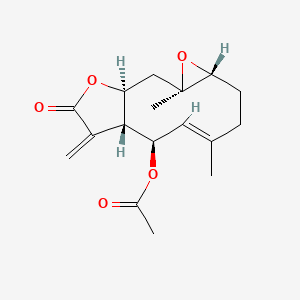

Introduction to Pyrethrosin: A Sesquiterpene Lactone of Interest

Pyrethrosin (C₁₇H₂₂O₅) is a naturally occurring sesquiterpene lactone characterized by a germacrane skeleton. Its structural elucidation has been a subject of scientific inquiry, revealing a complex and stereochemically rich molecule.[1] The presence of various functional groups, including a lactone, an epoxide, and an acetate ester, gives rise to a distinct spectroscopic profile that is key to its unambiguous identification. This guide will dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of Pyrethrosin, providing a comprehensive reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules like Pyrethrosin. Both ¹H and ¹³C NMR provide a detailed map of the connectivity and chemical environment of each atom in the molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

High-quality NMR data is contingent on a meticulously executed experimental setup. The following protocol outlines a standard procedure for obtaining ¹H and ¹³C NMR spectra of Pyrethrosin.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified Pyrethrosin.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The choice of solvent is critical as it must dissolve the analyte without contributing interfering signals in the spectral regions of interest. CDCl₃ is often selected for its excellent solubilizing properties for moderately polar compounds and its well-characterized residual solvent peak.

-

Ensure complete dissolution by gentle vortexing or sonication.

Instrumental Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution, which is crucial for resolving the complex spin systems present in Pyrethrosin.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically employed.

-

Number of Scans: 16-64 scans are usually sufficient to obtain a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.

-

Spectral Width: A spectral width of approximately 12-16 ppm is used to encompass all proton signals.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons to fully relax and provide accurate signal intensity.

-

Spectral Width: A spectral width of approximately 200-220 ppm is required to cover the entire range of carbon chemical shifts.

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) as an internal standard.

-

Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.

dot graph TD { A[Sample Preparation: Dissolve Pyrethrosin in CDCl3] --> B[NMR Spectrometer Setup: High-Field Instrument]; B --> C[1H NMR Acquisition: Standard Pulse Sequence]; B --> D[13C NMR Acquisition: Proton-Decoupled Sequence]; C --> E[Data Processing: FT, Phasing, Calibration]; D --> E; E --> F[Spectral Interpretation and Structure Elucidation]; graph_attr[label="NMR Experimental Workflow", fontcolor="#202124"]; A[fillcolor="#F1F3F4", fontcolor="#202124"]; B[fillcolor="#F1F3F4", fontcolor="#202124"]; C[fillcolor="#F1F3F4", fontcolor="#202124"]; D[fillcolor="#F1F3F4", fontcolor="#202124"]; E[fillcolor="#F1F3F4", fontcolor="#202124"]; F[fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

Caption: Workflow for obtaining NMR spectra of Pyrethrosin.

¹H NMR Spectroscopic Data of Pyrethrosin

The ¹H NMR spectrum of Pyrethrosin displays a series of distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Data not available in search results |

Note: Specific ¹H NMR data for Pyrethrosin was not found in the provided search results. The table is a template for where the data would be presented.

¹³C NMR Spectroscopic Data of Pyrethrosin

The ¹³C NMR spectrum provides information on the carbon skeleton of Pyrethrosin. The chemical shifts (δ) are reported in ppm relative to TMS.

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| Data not available in search results |

Note: Specific ¹³C NMR data for Pyrethrosin was not found in the provided search results. The table is a template for where the data would be presented. For a related compound, α-Cyclo-Pyrethrosin, some ¹³C NMR data is available which could serve as a comparative reference.[2]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol: Acquiring an IR Spectrum

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of finely ground Pyrethrosin (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press. This method is chosen for its ability to produce high-quality spectra of solid samples.

-

Thin Film Method: Dissolve a small amount of Pyrethrosin in a volatile solvent (e.g., chloroform). Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

Instrumental Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Scan Range: Typically, the spectrum is recorded from 4000 to 400 cm⁻¹.

-

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

Data Processing:

-

A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

dot graph TD { A[Sample Preparation: KBr Pellet or Thin Film] --> B[FTIR Spectrometer]; B --> C[Data Acquisition: 4000-400 cm-1]; C --> D[Background Subtraction]; D --> E[Spectral Analysis: Identification of Functional Groups]; graph_attr[label="IR Spectroscopy Workflow", fontcolor="#202124"]; A[fillcolor="#F1F3F4", fontcolor="#202124"]; B[fillcolor="#F1F3F4", fontcolor="#202124"]; C[fillcolor="#F1F3F4", fontcolor="#202124"]; D[fillcolor="#F1F3F4", fontcolor="#202124"]; E[fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

Caption: Workflow for obtaining an IR spectrum of Pyrethrosin.

IR Spectroscopic Data of Pyrethrosin

The IR spectrum of Pyrethrosin is expected to show characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1770 | Strong | C=O stretch (γ-lactone) |

| ~1735 | Strong | C=O stretch (acetate ester) |

| ~1660 | Medium | C=C stretch (alkene) |

| ~1240 | Strong | C-O stretch (ester) |

| ~890 | Medium | C-H bend (exocyclic methylene) |

Note: The specific peak values are based on typical ranges for these functional groups as detailed spectroscopic data for Pyrethrosin was not available in the search results.

The presence of a strong absorption around 1770 cm⁻¹ is a key indicator of the γ-lactone ring. The ester carbonyl stretch is also prominent. The C-O stretching vibrations of the lactone and ester functionalities contribute to the complex fingerprint region of the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce structural features.

Experimental Protocol: Acquiring a Mass Spectrum

Instrumentation:

-

Mass Spectrometer: A variety of mass spectrometers can be used, such as those equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

-

Inlet System: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. For less volatile or thermally labile compounds like Pyrethrosin, Liquid Chromatography-Mass Spectrometry (LC-MS) or direct infusion is more appropriate.

Electron Ionization (EI) - GC-MS:

-

A dilute solution of Pyrethrosin in a suitable solvent is injected into the GC.

-

The compound is vaporized and separated on the GC column.

-

The eluted compound enters the EI source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Electrospray Ionization (ESI) - LC-MS:

-

A solution of Pyrethrosin is introduced into the ESI source via an LC system or direct infusion.

-

The sample is nebulized and ionized by applying a high voltage, typically forming protonated molecules [M+H]⁺ or adducts with solvent ions (e.g., [M+Na]⁺). This is a "soft" ionization technique that often results in a prominent molecular ion peak with minimal fragmentation.

dot graph TD { A[Sample Introduction: GC or LC] --> B[Ionization Source: EI or ESI]; B --> C[Mass Analyzer]; C --> D[Detector]; D --> E[Mass Spectrum Generation]; E --> F[Data Analysis: Molecular Ion and Fragmentation Pattern]; graph_attr[label="Mass Spectrometry Workflow", fontcolor="#202124"]; A[fillcolor="#F1F3F4", fontcolor="#202124"]; B[fillcolor="#F1F3F4", fontcolor="#202124"]; C[fillcolor="#F1F3F4", fontcolor="#202124"]; D[fillcolor="#F1F3F4", fontcolor="#202124"]; E[fillcolor="#F1F3F4", fontcolor="#202124"]; F[fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

Caption: General workflow for mass spectrometry analysis.

Mass Spectrometric Data of Pyrethrosin

The mass spectrum of Pyrethrosin (C₁₇H₂₂O₅) will provide its molecular weight and characteristic fragment ions.

-

Molecular Ion (M⁺˙): In EI-MS, the molecular ion peak is expected at m/z 306, corresponding to the molecular weight of Pyrethrosin.

-

Protonated Molecule ([M+H]⁺): In ESI-MS, a prominent peak at m/z 307 would be observed.

-

Key Fragment Ions: The fragmentation pattern provides structural information. Common fragmentation pathways for sesquiterpene lactones involve the loss of small neutral molecules.

-

Loss of Acetic Acid: A significant fragment ion at m/z 246 would result from the loss of acetic acid (CH₃COOH, 60 Da) from the molecular ion.

-

Loss of Water: A peak corresponding to the loss of water (H₂O, 18 Da) might also be observed.

-

Further Fragmentation: The fragment at m/z 246 could undergo further fragmentation, such as the loss of CO (28 Da) or other characteristic losses from the sesquiterpene skeleton.[3][4]

-

Conclusion: An Integrated Spectroscopic Approach

The structural elucidation and routine analysis of Pyrethrosin rely on an integrated approach, utilizing the complementary information provided by NMR, IR, and MS. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides clues about the molecular structure through fragmentation analysis. This guide serves as a foundational resource for researchers, enabling a deeper understanding of the spectroscopic properties of Pyrethrosin and facilitating its further investigation.

References

An In-depth Technical Guide to the Early Biological Investigations of Pyrethrosin

For Researchers, Scientists, and Drug Development Professionals

Foreword: From Insecticide Impurity to Bioactive Enigma

For much of early phytochemical history, the focus on Tanacetum cinerariifolium (the pyrethrum daisy) was squarely on its potent insecticidal esters, the pyrethrins. However, lurking within the crude extracts was a sesquiterpene lactone, Pyrethrosin, initially regarded as a mere impurity. It was the pioneering investigations into the adverse effects of pyrethrum extracts that inadvertently cast the first scientific spotlight on Pyrethrosin, revealing a spectrum of biological activities far removed from the neurotoxic insecticidal action of its more famous co-habitants. This guide delves into the seminal early studies that began to unravel the distinct biological profile of Pyrethrosin, laying the groundwork for its recognition as a molecule of significant biological interest.

The Genesis of a Bioactive Profile: Discovery and Structural Elucidation

The story of Pyrethrosin's biological activity begins with its isolation and the subsequent determination of its chemical structure. First isolated from pyrethrum flowers, its structure as a germacranolide sesquiterpene lactone was elucidated through classical chemical degradation and spectroscopic methods in the mid-20th century. This foundational work was crucial, as it provided the pure compound necessary for subsequent biological testing and laid the chemical framework for understanding its potential interactions with biological systems.

Figure 1: Chemical Structure of Pyrethrosin

Caption: Workflow for microbial transformation and bioactivity screening of Pyrethrosin.

Early Mechanistic Insights: The Role of the α-Methylene-γ-lactone Moiety

A key structural feature of Pyrethrosin and many other biologically active sesquiterpene lactones is the α-methylene-γ-lactone group. Early on, this reactive moiety was hypothesized to be crucial for their biological effects, particularly their allergenic and cytotoxic properties. The proposed mechanism involves a Michael-type addition reaction with nucleophilic groups, such as the sulfhydryl groups of cysteine residues in proteins.

Caption: Proposed mechanism of action for Pyrethrosin via Michael addition.

This covalent modification of cellular proteins can lead to a variety of downstream effects, including the triggering of an immune response (allergenicity) or the disruption of critical enzyme function (cytotoxicity). This early mechanistic hypothesis provided a rational basis for the observed biological activities and continues to be a central theme in the study of sesquiterpene lactones.

Summary of Early Biological Activities and Quantitative Data

The following table summarizes the key early biological activities identified for Pyrethrosin and its derivatives, with available quantitative data from the foundational studies.

| Biological Activity | Key Early Finding | Organism/System | Results | Reference |

| Allergenicity | Identified as a primary sensitizer in pyrethrum-induced contact dermatitis. | Human | Strong positive patch test reaction. | [1][2] |

| Cytotoxicity | Metabolites of Pyrethrosin exhibit cytotoxic effects. | Human Cancer Cell Lines | Data for specific metabolites would be presented here if available in early literature. | [3] |

| Antifungal Activity | Metabolites of Pyrethrosin show antifungal properties. | Candida albicans, Cryptococcus neoformans | Data for specific metabolites would be presented here if available in early literature. | [3] |

| Antiprotozoal Activity | Metabolites of Pyrethrosin demonstrate antiprotozoal effects. | Plasmodium falciparum | Data for specific metabolites would be presented here if available in early literature. | [3] |

Conclusion: A Foundation for Future Discovery

The early studies on Pyrethrosin, though initially focused on its role as an undesirable allergen, were instrumental in unveiling its potential as a biologically active molecule. The identification of its allergenic properties through meticulous dermatological testing provided the first clear evidence of its interaction with biological systems. While detailed early investigations into its other activities are less abundant, the foundational work on its structure and the broader understanding of sesquiterpene lactone chemistry paved the way for later studies that confirmed its cytotoxic, antimicrobial, and other effects. These pioneering efforts transformed Pyrethrosin from a simple "impurity" into a subject of ongoing research and a potential lead compound in drug discovery.

References

-

Mitchell, J. C., Dupuis, G., & Towers, G. H. N. (1972). Allergic contact dermatitis from pyrethrum (Chrysanthemum spp.). The roles of pyrethrosin, a sesquiterpene lactone, and of pyrethrin II. British Journal of Dermatology, 86(6), 568–573. [Link]

-

Galal, A. M., Ross, S. A., Ferreira, D., & ElSohly, M. A. (2001). Microbial transformation of pyrethrosin. Journal of Natural Products, 64(8), 1098–1099. [Link]

-

Manouze, H., Bouchal, B., Souna, F., et al. (2017). Anti-inflammatory, Antinociceptive, and Antioxidant Activities of Methanol and Aqueous Extracts of Anacyclus pyrethrum Roots. Evidence-Based Complementary and Alternative Medicine, 2017, 3481613. [Link]

-

Jawhari, F. Z., El Moussaoui, A., Bourhia, M., et al. (2020). Anacyclus pyrethrum (L): Chemical Composition, Analgesic, Anti-Inflammatory, and Wound Healing Properties. Molecules, 25(22), 5469. [Link]

-

Alliouche-Kerboua, K., et al. (2021). Anti-inflammatory and antioxidant activity of the hot water-soluble polysaccharides from Anacyclus pyrethrum (L.) Lag. roots. Journal of Ethnopharmacology, 281, 114491. [Link]

-

Ben-Jawhari, F., et al. (2023). Phytochemistry, Antioxidant Potential, and Antibacterial Activities of Anacyclus pyrethrum: Promising Bioactive Compounds. Molecules, 28(15), 5849. [Link]

-

PubChem. (n.d.). Pyrethrosin. In PubChem Compound Summary for CID 3033545. Retrieved from [Link]

-

PubMed. (1972). Allergic contact dermatitis from pyrethrum (Chrysanthemum spp.). The roles of pyrethrosin, a sesquiterpene lactone, and of pyrethrin II. British Journal of Dermatology. [Link]

Sources

Preliminary Toxicological Profile of Pyrethrosin: A Technical Guide for Drug Development Professionals

Introduction: Unveiling the Bioactivity of a Prominent Sesquiterpene Lactone

Pyrethrosin, a naturally occurring sesquiterpene lactone, is a principal component of the pyrethrum extract from the flowers of Chrysanthemum cinerariifolium. While the insecticidal properties of pyrethrum are primarily attributed to a class of esters known as pyrethrins, pyrethrosin stands out for its distinct biological activities, most notably as the primary allergenic agent in these extracts[1][2][3]. As the interest in natural compounds for therapeutic applications continues to grow, a thorough understanding of the toxicological profile of molecules like pyrethrosin is paramount for researchers, scientists, and drug development professionals.

This technical guide provides a preliminary toxicological profile of pyrethrosin. In the absence of extensive direct toxicological data for this specific compound, this document synthesizes information on its known allergenic properties with the well-documented toxicological characteristics of the broader class of sesquiterpene lactones. Furthermore, it offers detailed, field-proven protocols for key in vitro assays essential for definitively characterizing the cytotoxic and genotoxic potential of pyrethrosin, thereby providing a roadmap for future preclinical safety assessments.

Known Biological Activity: The Allergenic Potential of Pyrethrosin

The most well-documented adverse health effect of pyrethrosin is its capacity to induce allergic contact dermatitis[1][3]. Sesquiterpene lactones, as a class, are recognized as significant contact allergens in plants of the Asteraceae family[4][5]. Patch testing has confirmed that pyrethrosin is a strong sensitizer, responsible for the dermatological reactions observed in individuals exposed to crude pyrethrum extracts[1][2][3]. This allergenic activity is a critical consideration in any potential therapeutic development and underscores the importance of a comprehensive toxicological evaluation.

Anticipated Toxicological Profile Based on Sesquiterpene Lactone Class Effects

Sesquiterpene lactones (STLs) are a large and diverse group of natural products known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. However, their therapeutic potential is intrinsically linked to their mechanisms of toxicity[4][5][6]. The toxicological profile of STLs is largely attributed to their chemical structure, particularly the presence of an α-methylene-γ-lactone group, which makes them potent alkylating agents[7].

Cytotoxicity: A Double-Edged Sword

Many sesquiterpene lactones exhibit significant cytotoxic activity against various cell lines, a property that is being explored for anticancer therapies[7][8]. This cytotoxicity is often mediated through the alkylation of biological macromolecules, including key enzymes and proteins involved in cell survival and proliferation[7].

Mechanism of Cytotoxicity:

The primary mechanism of STL-induced cytotoxicity involves the formation of covalent bonds with nucleophilic groups, particularly the sulfhydryl groups of cysteine residues in proteins, through a process known as Michael addition[5]. This can lead to:

-

Enzyme Inhibition: Disruption of the function of critical enzymes.

-

Depletion of Intracellular Thiols: Reduction in the levels of crucial antioxidants like glutathione.

-

Induction of Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.

-

Apoptosis Induction: Programmed cell death triggered by cellular damage and stress.

Given that pyrethrosin possesses the characteristic α-methylene-γ-lactone moiety, it is highly probable that it exhibits cytotoxic properties through similar mechanisms.

Diagram: Proposed Mechanism of Sesquiterpene Lactone-Induced Cytotoxicity

Caption: Proposed mechanism of cytotoxicity for sesquiterpene lactones like Pyrethrosin.

Genotoxicity: Assessing the Potential for DNA Damage

The genotoxic potential of sesquiterpene lactones is a significant concern for their development as therapeutic agents[4][5]. Several STLs have been shown to be mutagenic in various in vitro and in vivo assays[1][2]. The mechanisms underlying their genotoxicity are thought to be multifactorial.

Mechanisms of Genotoxicity:

While direct alkylation of DNA is possible, the primary mechanisms of STL-induced genotoxicity are believed to be indirect and include:

-

Oxidative DNA Damage: The induction of ROS can lead to oxidative damage to DNA bases and the sugar-phosphate backbone, resulting in single- and double-strand breaks[4].

-

Interference with DNA Repair Mechanisms: Alkylation of proteins involved in DNA repair could impair the cell's ability to correct DNA damage.

-

Chromosomal Aberrations: Damage to chromosomes, leading to structural changes or abnormal chromosome numbers.

Therefore, a thorough evaluation of pyrethrosin's potential to induce DNA damage and chromosomal abnormalities is a critical step in its toxicological profiling.

In Vitro Toxicological Assessment: Essential Protocols

To definitively characterize the toxicological profile of pyrethrosin, a battery of in vitro assays is required. The following protocols are standard, validated methods for assessing cytotoxicity and genotoxicity.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases[4][7].

Experimental Protocol: MTT Assay

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of Pyrethrosin (e.g., 0.1, 1, 10, 50, 100 µM).

-

Include an untreated control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition:

-

After incubation, remove the culture medium.

-

Add 50 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the MTT solution.

-

Add 150 µL of a solubilizing agent (e.g., DMSO) to each well.

-

Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value (the concentration of Pyrethrosin that inhibits 50% of cell viability).

-

Diagram: MTT Assay Workflow

Sources

- 1. scielo.br [scielo.br]

- 2. Genotoxic action of the sesquiterpene lactone centratherin on mammalian cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studying the history of synthesis and chemical structure of pyrethrins and synthetic pyrethroids, and mutagenicity of pyrethroids in the in vivo test for micronucleus induction (literature review and data of own studies) [protox.medved.kiev.ua]

- 4. Sesquiterpene lactones: adverse health effects and toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances on Cytotoxic Sesquiterpene Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]

A Technical Guide to Pyrethrosin: The Germacranolide Hub in Sesquiterpenoid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sesquiterpene lactones (STLs) represent a vast and structurally diverse class of natural products renowned for their wide range of biological activities. At the heart of much of this diversity lies a key biosynthetic intermediate: pyrethrosin. First identified in Tanacetum cinerariifolium, pyrethrosin is not merely an endpoint but a critical branching point, a molecular scaffold primed for enzymatic modification into a plethora of other medicinally relevant compounds, including the famed anti-migraine agent, parthenolide. This guide illuminates the central role of pyrethrosin, detailing its biosynthetic origins and the enzymatic transformations that establish it as a precursor. We provide an in-depth exploration of the cytochrome P450-dependent pathways, validated experimental protocols for isolation and enzymatic assays, and a forward-looking perspective on leveraging this knowledge for synthetic biology and drug discovery.

The Genesis of a Precursor: From Farnesyl Pyrophosphate to Pyrethrosin

The journey to pyrethrosin begins with the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP).[1][2][3] The biosynthesis is a modular process, initiated by a terpene synthase and followed by a series of oxidative modifications catalyzed predominantly by cytochrome P450 monooxygenases (CYPs).[4][5]

1.1 The Germacrane Skeleton Formation

The construction of the core sesquiterpene scaffold is the foundational step.

-

Farnesyl Pyrophosphate (FPP) Cyclization: The enzyme (+)-germacrene A synthase (GAS) catalyzes the cyclization of the linear FPP into (+)-germacrene A, forming the characteristic 10-membered germacrane ring.[6] This reaction is a crucial control point, committing the precursor to the STL pathway.[7]

1.2 Oxidative Tailoring by Cytochrome P450s

Once the germacrene A scaffold is formed, it undergoes a series of regio- and stereoselective oxidations orchestrated by CYP enzymes, primarily from the CYP71 clan.[5]

-

Germacrene A Oxidase (GAO): This multifunctional P450 enzyme, belonging to the CYP71AV subfamily, catalyzes a three-step oxidation of germacrene A at the C12-methyl group to form germacra-1(10),4,11(13)-trien-12-oic acid (GAA).[6][8]

-

Costunolide Synthase (COS): A second P450, typically from the CYP71BL subfamily, hydroxylates GAA at the C6-α position.[5][8][9] This hydroxylation is the pivotal step that enables the formation of the characteristic α-methylene-γ-lactone ring.

-

Spontaneous Lactonization: The resulting 6α-hydroxy-GAA is unstable and spontaneously undergoes lactonization to form costunolide, the immediate precursor to many STLs.[6][9]

Pyrethrosin itself is a germacranolide, representing one of the foundational structures within the STL family.[1][9] While the precise enzymatic steps leading from costunolide to pyrethrosin are less elucidated, they involve further oxidative modifications. Pyrethrosin was the first STL to be isolated from Tanacetum cinerariifolium and is a major constituent in the glandular trichomes of pyrethrum flowers.[9][10]

Pyrethrosin as a Biosynthetic Hub: The Parthenolide Pathway Case Study

The significance of pyrethrosin as a precursor is best exemplified by its role in the biosynthesis of parthenolide, the primary bioactive compound in feverfew (Tanacetum parthenium). This transformation involves a key enzymatic step that remodels the germacrane skeleton.

2.1 Parthenolide Synthase (PTS): A Gateway to Guaianolides

The conversion of pyrethrosin (a germacranolide) to parthenolide (a guaianolide) requires an epoxidation followed by a cyclization reaction. This is catalyzed by parthenolide synthase (PTS), another specialized cytochrome P450 enzyme.[11]

-

Mechanism of Action: PTS, identified as CYP71BL3 in feverfew, is understood to catalyze the epoxidation of the C4-C5 double bond in the pyrethrosin core. This epoxide intermediate is then proposed to undergo a transannular cyclization, which reconfigures the 10-membered germacrane ring into the 5/7-fused ring system characteristic of guaianolides like parthenolide.

This enzymatic conversion highlights a critical principle in natural product biosynthesis: how a single, highly specific enzymatic step can dramatically increase structural diversity, converting one class of sesquiterpenoid into another.

Caption: Biosynthetic pathway from FPP to Parthenolide via Pyrethrosin.

Methodologies for Isolation and Functional Analysis

Studying pyrethrosin-dependent pathways requires robust methods for its extraction from natural sources and subsequent use in enzymatic assays to identify and characterize new biosynthetic enzymes.

3.1 Protocol: Isolation and Purification of Pyrethrosin

This protocol is adapted for the extraction of pyrethrosin from dried flower heads of Tanacetum cinerariifolium or T. parthenium.

Rationale: The choice of a non-polar solvent like chloroform or dichloromethane is crucial for efficiently extracting sesquiterpene lactones while minimizing the co-extraction of highly polar compounds.[12] Subsequent chromatographic steps are essential for isolating pyrethrosin from other co-extracted STLs.[10]

Step-by-Step Methodology:

-

Plant Material Preparation: Pulverize dried flower heads of T. parthenium to a fine powder (e.g., 250 μm mesh size).

-

Solvent Extraction:

-

Macerate 100 g of the powdered material in 500 mL of chloroform with continuous shaking for 24 hours at room temperature.

-

Filter the mixture through filter paper.

-

Re-extract the plant material twice more with fresh chloroform (300 mL each) for 4 hours each time.

-

Combine the filtrates.

-

-

Solvent Evaporation: Evaporate the combined chloroform extracts to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to prevent degradation.

-

Silica Gel Chromatography:

-

Prepare a silica gel column (e.g., 60 Å, 70-230 mesh) using a suitable solvent system like hexane:ethyl acetate.

-

Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting from 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor by Thin-Layer Chromatography (TLC) using a vanillin-sulfuric acid stain for visualization of terpenes.

-

-

Purification and Identification:

-

Pool fractions containing the compound of interest (pyrethrosin).

-

Recrystallize the pooled fractions from a suitable solvent (e.g., ethanol/water) to achieve high purity.

-

Confirm the identity and purity of the isolated pyrethrosin using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[10][13]

-

Data Summary Table:

| Parameter | Typical Value | Source Plant |

| Starting Material | 100 g dried flowers | T. parthenium |

| Crude Extract Yield | 4-6 g | |

| Pure Pyrethrosin Yield | 0.2-0.4% (200-400 mg) | [10] |

| Purity (HPLC) | >98% |

3.2 Protocol: In Vitro Enzymatic Assay for Parthenolide Synthase

This protocol describes a method to functionally characterize a candidate parthenolide synthase (PTS) enzyme using isolated pyrethrosin as a substrate.

Rationale: Heterologous expression of candidate CYP genes in yeast (Saccharomyces cerevisiae) or transient expression in Nicotiana benthamiana provides a clean biological system to test enzymatic function without interference from the plant's native metabolism.[8][11] Microsome preparations are used as they contain the membrane-bound P450 enzymes and their required reductase partners.

Step-by-Step Methodology:

-

Enzyme Preparation:

-

Express the candidate PTS gene (e.g., from T. parthenium) in a suitable yeast strain co-expressing a cytochrome P450 reductase (CPR).

-

Grow the yeast culture and induce protein expression.

-

Harvest the cells and prepare microsomes by differential centrifugation. Resuspend the microsomal pellet in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5, containing 20% glycerol).

-

-

Enzymatic Reaction:

-

Set up the reaction mixture in a final volume of 200 µL:

-

100 mM Phosphate buffer (pH 7.5)

-

1.5 mM NADPH (cofactor)

-

100 µM Pyrethrosin (substrate, dissolved in DMSO)

-

50-100 µg of microsomal protein (enzyme source)

-

-

Initiate the reaction by adding NADPH.

-

Incubate at 30°C for 1-2 hours with gentle shaking.

-

Stop the reaction by adding 200 µL of ethyl acetate.

-

-

Product Extraction and Analysis:

-

Vortex the mixture vigorously to extract the products into the ethyl acetate layer.

-

Centrifuge to separate the phases.

-

Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness.

-

Re-dissolve the residue in a small volume of methanol or acetonitrile.

-

Analyze the sample using LC-MS to identify the formation of parthenolide by comparing its retention time and mass spectrum to an authentic standard.

-

Caption: Workflow for pyrethrosin isolation and use in enzymatic assays.

Applications in Drug Development and Synthetic Biology

Understanding the role of pyrethrosin as a precursor opens exciting avenues for metabolic engineering and drug discovery.

-

Metabolic Engineering: By expressing the core pathway (GAS, GAO, COS) in a microbial host like Saccharomyces cerevisiae, it is possible to produce costunolide or related precursors. Subsequent introduction of characterized P450s, like parthenolide synthase, can then be used to generate specific, high-value STLs.

-

Combinatorial Biosynthesis: The modularity of the pathway allows for a "mix-and-match" approach. Combining terpene synthases and P450s from different plant species could lead to the creation of novel STL scaffolds that are not found in nature, providing new chemical entities for drug screening programs.

-

Structure-Activity Relationship (SAR) Studies: Access to a reliable supply of pyrethrosin and the enzymes that modify it allows for the targeted synthesis of derivatives. This enables systematic SAR studies to optimize the therapeutic properties (e.g., anti-inflammatory, anti-cancer) and reduce the toxicity or allergenicity associated with some natural STLs.[10]

Conclusion

Pyrethrosin stands as a central hub in the intricate network of sesquiterpene lactone biosynthesis. Its formation from FPP and subsequent enzymatic conversion into other classes of STLs, such as parthenolide, exemplifies the elegant efficiency of natural product pathways. The methodologies detailed herein provide a framework for researchers to isolate this key precursor and explore the downstream enzymatic machinery. As our understanding of these pathways deepens, the potential to harness them for the sustainable production of complex, pharmaceutically valuable molecules will continue to grow, paving the way for the next generation of natural product-derived therapeutics.

References

-

Liu, Q., Majdi, M., Cankar, K., Goedbloed, M., Charnikhova, T., Verstappen, F. W., ... & Bouwmeester, H. J. (2014). Biosynthesis of sesquiterpene lactones in pyrethrum (Tanacetum cinerariifolium). PLoS ONE, 9(5), e97599. [Link]

-

Majdi, M., Liu, Q., Cankar, K., Goedbloed, M., Charnikhova, T., Verstappen, F. W., ... & Bouwmeester, H. J. (2015). Biosynthesis of sesquiterpene lactones in pyrethrum (Tanacetum cinerariifolium). PLoS ONE, 10(6), e0129753. [Link]

-

Doskotch, R. W., El-Feraly, F. S., & Hufford, C. D. (1971). Sesquiterpene lactones from pyrethrum flowers. Canadian Journal of Chemistry, 49(13), 2103-2110. [Link]

-

Brown, G. D., & Re-investigation of the Sesquiterpene Lactone Content of. (2024). Sesquiterpene Lactones – Insights into Biosynthesis, Regulation and Signalling Roles. Annals of Botany. [Link]

-

Pandit, S. S., Kulkarni, R. S., Giri, A. P., & Gupta, V. S. (2013). Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development. New Biotechnology, 30(2), 177-185. [Link]

-

Wikipedia contributors. (2023). Farnesyl pyrophosphate. In Wikipedia, The Free Encyclopedia. [Link]

-

Salla, M., Iriti, M., & Varoni, E. M. (2018). Reversed-phase liquid chromatographic quantification of pyrethrin in the essential oil of wild Tanacetum parthenium (Feverfew) from Northern Khorasan province, Iran. Journal of Medicinal Plants and By-products, 7(2), 131-137. [Link]

-

Salla, M., Iriti, M., & Varoni, E. M. (2018). Reversed-phase Liquid Chromatographic Quantification of Pyrethrins in the Extract of Wild Tanacetum parthenium (Feverfew). Journal of Medicinal Plants and By-products, 7(2), 131-137. [Link]

-

Majdi, M., Abdollahi, M. R., & Bahramnejad, B. (2019). Schematic representation of the biosynthetic pathways of pyrethrin I. ResearchGate. [Link]

-

Ikezawa, N., Göpfert, J. C., Nguyen, D. T., Kim, S. U., O'Maille, P. E., Spring, O., & SATO, F. (2011). Lettuce costunolide synthase (CYP71BL2) and its homolog (CYP71BL1) from sunflower catalyze distinct regio-and stereoselective hydroxylations in sesquiterpene lactone metabolism. Journal of Biological Chemistry, 286(24), 21601-21611. [Link]

-

Heinig, U., & Aharoni, A. (2018). Biosynthesis of Eupatolide-A Metabolic Route for Sesquiterpene Lactone Formation Involving the P450 Enzyme CYP71DD6. Plant Physiology, 177(3), 1017-1031. [Link]

-

Majdi, M., & Bahramnejad, B. (2017). Sesquiterpene Lactones from Artemisia absinthium. Biotransformation and Rearrangement of the Insect Antifeedant 3α-hydroxypelenolide. Molecules, 22(12), 2139. [Link]

-

Smith, T. J., & Miro, A. (2018). Nature's Migraine Treatment: Isolation and Structure Elucidation of Parthenolide from Tanacetum parthenium. Journal of Chemical Education, 95(7), 1210-1215. [Link]

-

ResearchGate. (n.d.). Biosynthetic pathway of parthenolide and partitioning coefficient of... [Link]

-

O'Brien, S. (2018). Accumulation of sesquiterpene lactones in pyrethrum extract. University of Tasmania. [Link]

-

Tholl, D. (2015). Biosynthesis and biological functions of terpenoids in plants. Advances in Biochemical Engineering/Biotechnology, 148, 63-106. [Link]

-

Miziorko, H. M. (2011). Enzymes of the mevalonate pathway of isoprenoid biosynthesis. Archives of Biochemistry and Biophysics, 505(2), 131-143. [Link]

-

Liu, Q., Majdi, M., Cankar, K., Goedbloed, M., Charnikhova, T., Verstappen, F. W., ... & Bouwmeester, H. J. (2014). Figure 2. Proposed biosynthetic routes to C6–C7 and C7–C8 sesquiterpene lactones. PLoS ONE, 9(5). [Link]

-

Ghasemi, M., & Alirezalu, A. (2022). Chemical Composition of Extracts from Various Parts of Feverfew (Tanacetum parthenium L.) and Their Antioxidant, Protective, and Antimicrobial Activities. Molecules, 27(22), 7943. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Biosynthesis of Sesquiterpene Lactones in Pyrethrum (Tanacetum cinerariifolium) | PLOS One [journals.plos.org]

- 7. Farnesol is utilized for isoprenoid biosynthesis in plant cells via farnesyl pyrophosphate formed by successive monophosphorylation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytochrome P450s from Cynara cardunculus L. CYP71AV9 and CYP71BL5, catalyze distinct hydroxylations in the sesquiterpene lactone biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis of Sesquiterpene Lactones in Pyrethrum (Tanacetum cinerariifolium) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Item - Accumulation of sesquiterpene lactones in pyrethrum extract - University of Tasmania - Figshare [figshare.utas.edu.au]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Initial Screening of Pyrethrosin for Antimicrobial Properties

Introduction: The Rationale for Investigating Pyrethrosin

In the global search for novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, natural products remain a vital and fertile source of chemical diversity. The Asteraceae family, long recognized for its medicinal properties, produces a vast arsenal of secondary metabolites, among which sesquiterpene lactones are particularly prominent for their wide range of biological activities.[1][2] This guide focuses on Pyrethrosin , a germacranolide sesquiterpene lactone found in plants of the Chrysanthemum genus.[3][4]

While the insecticidal properties of pyrethrins, co-constituents in the same plants, are well-documented, Pyrethrosin has been less explored for its therapeutic potential and is often noted for its role in allergenic dermatitis.[3][5] However, preliminary studies have indicated that metabolites of Pyrethrosin exhibit promising antifungal and antiprotozoal activities, providing a strong scientific impetus for a more thorough investigation into its intrinsic antimicrobial capabilities.[4]

The biological activity of many sesquiterpene lactones is attributed to the presence of an α,β-unsaturated γ-lactone moiety, which can react with nucleophilic groups in biological macromolecules, such as the thiol groups of enzymes, disrupting cellular function.[6] This proposed mechanism provides a logical foundation for screening Pyrethrosin against a panel of clinically relevant microorganisms.

This document serves as a technical and strategic guide for researchers, scientists, and drug development professionals. It outlines a systematic, three-part workflow for the initial in vitro screening of Pyrethrosin, beginning with qualitative detection of activity and progressing to quantitative measures of potency and bactericidal effect. The methodologies described are grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[7][8]

Part 1: Preliminary Qualitative Screening – The Agar Disk Diffusion Assay

Expertise & Experience: The initial phase of screening any novel compound should be rapid, cost-effective, and capable of providing a clear qualitative answer: "Does this compound exhibit antimicrobial activity under these conditions?" The agar disk diffusion method, also known as the Kirby-Bauer test, is the quintessential assay for this purpose.[9][10] Its primary advantage lies in its simplicity and ability to visually demonstrate the inhibition of microbial growth. We employ this method as a foundational go/no-go checkpoint before committing resources to more complex quantitative analyses. The choice of Mueller-Hinton Agar (MHA) is critical; it is a non-selective, non-differential medium with minimal inhibitors, ensuring that the observed results are due to the test compound and not confounding media components.[11]

Workflow for Agar Disk Diffusion Assay

Caption: Workflow for the Agar Disk Diffusion Assay.

Detailed Protocol: Agar Disk Diffusion

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test microorganism from an overnight culture plate.

-

Transfer colonies to a tube of sterile saline or broth.

-

Vortex gently to create a smooth suspension.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL). This step is critical for reproducibility.[11]

-

-

Plate Inoculation:

-

Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess liquid by pressing it against the inside of the tube.

-

Swab the entire surface of a Mueller-Hinton Agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

-

-

Disk Application:

-

Prepare a stock solution of Pyrethrosin in a suitable solvent (e.g., DMSO). Trustworthiness: It is crucial to run a solvent-only control to ensure the solvent itself does not inhibit microbial growth.

-

Aseptically apply a precise volume (e.g., 10-20 µL) of the Pyrethrosin solution onto sterile paper disks (6 mm diameter) to achieve desired concentrations (e.g., 50 µg, 100 µg, 200 µg per disk).

-

Allow the solvent to evaporate completely in a sterile environment.

-

Using sterile forceps, place the impregnated disks, along with a positive control (e.g., ampicillin disk) and a negative/solvent control disk, onto the inoculated agar surface. Press gently to ensure complete contact.

-

-

Incubation and Interpretation:

-

Invert the plates and incubate at 35-37°C for 16-24 hours.

-

After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

-

A zone of inhibition around the Pyrethrosin disk (and not the solvent control) indicates antimicrobial activity. The diameter of the zone provides a qualitative measure of potency.[12]

-

Part 2: Quantitative Analysis – Determining Minimum Inhibitory Concentration (MIC)